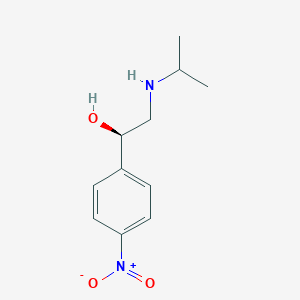
(R)-(-)-Nifenalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-Nifenalol is a chiral beta-blocker used in the treatment of hypertension and certain types of arrhythmias. It is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Nifenalol typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-(-)-Nifenalol may involve large-scale resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-Nifenalol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone precursor to form the alcohol.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(-)-Nifenalol, such as its oxidized or reduced forms, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-(-)-Nifenalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Wirkmechanismus
®-(-)-Nifenalol exerts its effects by selectively binding to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker commonly used in cardiovascular diseases.
Uniqueness
®-(-)-Nifenalol is unique due to its chiral nature, which allows for selective binding to beta-adrenergic receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to non-selective beta-blockers.
Eigenschaften
CAS-Nummer |
5302-35-2 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
UAORFCGRZIGNCI-NSHDSACASA-N |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


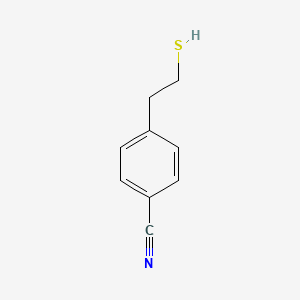
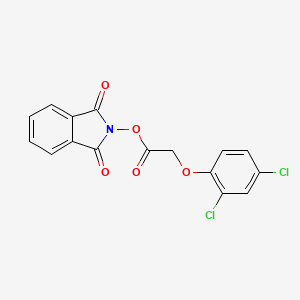
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
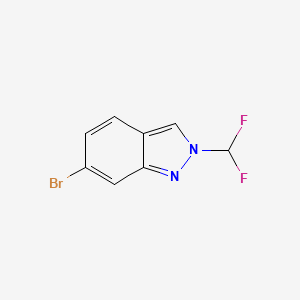
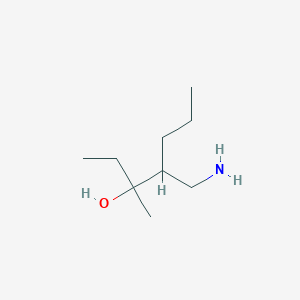
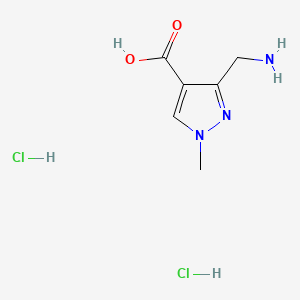
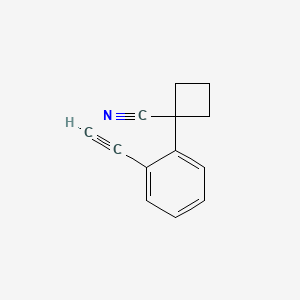
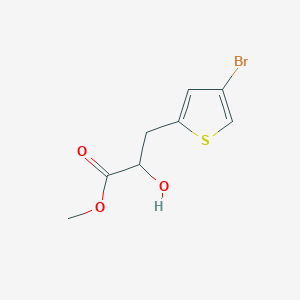

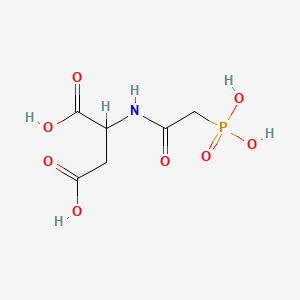
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
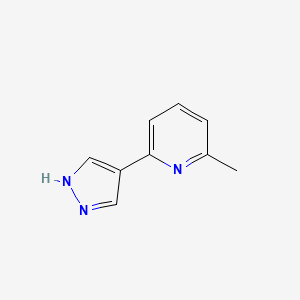
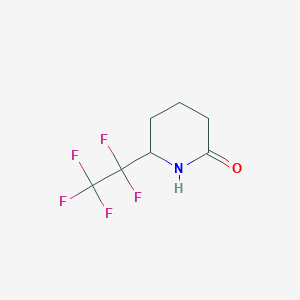
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
